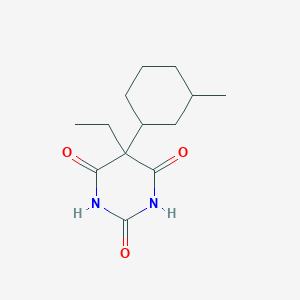![molecular formula C15H24O2Si B14414077 2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]- CAS No. 82027-27-8](/img/structure/B14414077.png)
2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]- is a complex organic compound with the molecular formula C16H26O2Si. This compound is characterized by the presence of a butanone backbone, a phenyl group, and a trimethylsilyl group. It is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]- typically involves the reaction of 3,3-dimethyl-2-butanone with phenylmagnesium bromide, followed by the addition of trimethylsilyl chloride. The reaction conditions usually require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid (HCl) or bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for alcohols.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]- exerts its effects involves the interaction of its functional groups with molecular targets. The trimethylsilyl group acts as a protecting group, preventing unwanted reactions at specific sites. The phenyl group can participate in π-π interactions, influencing the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Dimethyl-2-butanone: A simpler ketone with similar structural features but lacking the phenyl and trimethylsilyl groups.
2-Butanone: A basic ketone structure without the additional functional groups.
Phenyltrimethylsilane: Contains the phenyl and trimethylsilyl groups but lacks the butanone backbone.
Uniqueness
2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]- is unique due to the combination of its functional groups, which confer specific reactivity and stability. The presence of the trimethylsilyl group provides protection during synthetic reactions, while the phenyl group enhances its chemical properties.
This detailed article provides a comprehensive overview of 2-Butanone, 3,3-dimethyl-1-phenyl-1-[(trimethylsilyl)oxy]- and its significance in various fields of scientific research
Propriétés
Numéro CAS |
82027-27-8 |
|---|---|
Formule moléculaire |
C15H24O2Si |
Poids moléculaire |
264.43 g/mol |
Nom IUPAC |
3,3-dimethyl-1-phenyl-1-trimethylsilyloxybutan-2-one |
InChI |
InChI=1S/C15H24O2Si/c1-15(2,3)14(16)13(17-18(4,5)6)12-10-8-7-9-11-12/h7-11,13H,1-6H3 |
Clé InChI |
WXDKJIXWHTXCIF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)C(C1=CC=CC=C1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


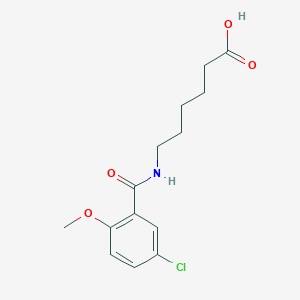
![Butanedioic acid, bis[(3-methoxyphenyl)methylene]-](/img/structure/B14414006.png)
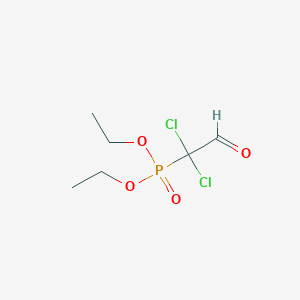
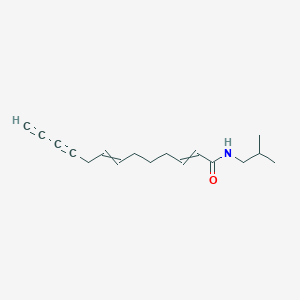
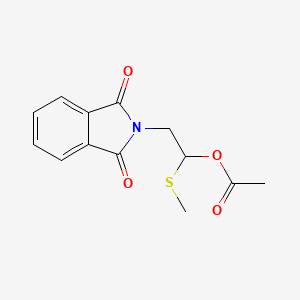
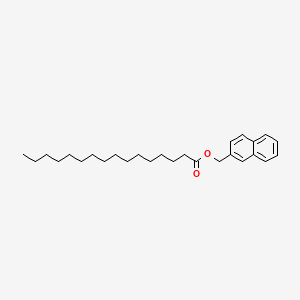


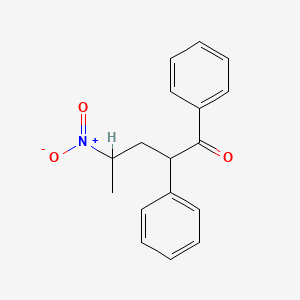

![3-[(4-Methyl-1-oxo-1lambda~5~-pyridine-2-sulfonyl)methyl]benzonitrile](/img/structure/B14414054.png)
![7-Ethoxy-7-methylbicyclo[2.2.1]heptane](/img/structure/B14414058.png)
![2,3',3',4',4'-Pentamethylspiro[isoindole-1,2'-oxetan]-3(2H)-one](/img/structure/B14414062.png)
